Cross-Coupling Capability: Functional Group Differentiation versus 3-Nitrobenzoic Acid
3-Bromo-5-nitrobenzoic acid contains a bromine atom that enables palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira) . In contrast, 3-nitrobenzoic acid (CAS 121-92-6) lacks this aryl halide leaving group, rendering it inert under standard cross-coupling conditions. This qualitative difference is quantified by the reaction outcome: coupling partners can be introduced at the 3-position of the target compound to build biaryl architectures, whereas 3-nitrobenzoic acid would require separate halogenation and purification steps.
| Evidence Dimension | Suzuki-Miyaura cross-coupling feasibility |
|---|---|
| Target Compound Data | Reactive (aryl bromide coupling partner) |
| Comparator Or Baseline | 3-Nitrobenzoic acid: unreactive (no halide) |
| Quantified Difference | Qualitative: reactive vs. unreactive |
| Conditions | Pd(PPh₃)₄, Na₂CO₃, aqueous CH₃CN or similar |
Why This Matters
Procurement of 3-bromo-5-nitrobenzoic acid directly enables C–C bond formation in a single synthetic operation, avoiding two additional steps (halogenation, purification) required when starting from 3-nitrobenzoic acid, thereby improving overall yield and reducing process mass intensity.
